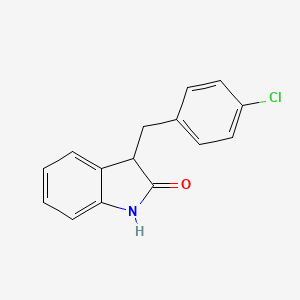

3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one

Description

Properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-8,13H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMZQPVZOVEXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one

Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. rsc.orgamazonaws.com For This compound , a primary disconnection can be made at the C3-benzyl bond. This leads to two key synthons: an oxindole (B195798) anion and a 4-chlorobenzyl cation.

The corresponding synthetic equivalents for these synthons would be oxindole (1,3-dihydroindol-2-one) and a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl bromide or chloride). This suggests a straightforward synthetic approach involving the alkylation of the oxindole enolate with a suitable 4-chlorobenzylating agent.

Another retrosynthetic strategy involves a Knoevenagel condensation followed by reduction. wikipedia.org Disconnecting the C3-benzyl single bond and the C3-H bond suggests an intermediate, 3-(4-Chlorobenzylidene)-1,3-dihydroindol-2-one . This intermediate can be further disconnected into oxindole and 4-chlorobenzaldehyde (B46862), which are readily available starting materials. The forward synthesis would then involve the condensation of these two precursors, followed by the selective reduction of the exocyclic double bond. nih.gov

Classical and Modern Synthetic Routes to Indolin-2-one Derivatives

The synthesis of indolin-2-one derivatives, including the target compound, has been approached through various classical and modern synthetic routes.

One of the most common classical methods for preparing 3-substituted indolin-2-ones is the Knoevenagel condensation of an isatin (B1672199) or oxindole with a compound containing an active methylene (B1212753) group, followed by further transformations. ajgreenchem.comnih.gov For the synthesis of This compound , this would typically involve the condensation of oxindole with 4-chlorobenzaldehyde to yield 3-(4-Chlorobenzylidene)-1,3-dihydroindol-2-one . researchgate.net Subsequent reduction of the exocyclic double bond, often achieved through catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, affords the desired product. researchgate.net

Modern synthetic approaches offer more direct and efficient pathways. The direct C3-alkylation of oxindoles with alcohols, utilizing a nano-Ni2P/CeO2 catalyst, represents a contemporary method. This reaction proceeds via a borrowing hydrogen mechanism, where the alcohol is first oxidized to the corresponding aldehyde in situ.

Another modern approach involves transition-metal-catalyzed C-H functionalization. For instance, Ir(III)-catalyzed intermolecular C-H functionalization of acetanilides with diazotized Meldrum's acid provides a route to N-protected oxindoles, which can be further functionalized at the C3 position. nih.gov

The efficiency and selectivity of synthetic routes to indolin-2-one derivatives are highly dependent on the reaction conditions and the choice of reagents. In the Knoevenagel condensation, the choice of catalyst and solvent is crucial. While basic catalysts like piperidine (B6355638) or triethylamine (B128534) are commonly used, recent advancements have focused on developing more environmentally friendly and reusable catalysts. nih.govnih.govrsc.org For instance, amino-bifunctional frameworks have been shown to be efficient catalysts for this reaction under mild conditions. nih.gov The use of green solvents like water or ethanol-water mixtures has also been explored to enhance the sustainability of the process. sjp.ac.lkoup.comoup.com

In the reduction of the 3-(4-Chlorobenzylidene)-1,3-dihydroindol-2-one intermediate, the choice of reducing agent and conditions can influence the outcome. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and effective method. The study of E-Z isomerization of 3-benzylidene-indolin-2-ones highlights the importance of controlling the stereochemistry of the precursor, which can be influenced by solvents, temperature, and light. researchgate.netrsc.org

The following table summarizes various catalysts used in the synthesis of indolin-2-one derivatives:

| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Ref. |

| Piperidine | Knoevenagel Condensation | Oxindole, Aromatic Aldehydes | 3-Alkenyl Oxindoles | ajgreenchem.com |

| Amino-bifunctional frameworks | Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | nih.gov |

| Al4(SO4)6·(H2SO4)·24H2O | Multicomponent Reaction | Bis(isatin), Malononitrile, 1,3-Dicarbonyl | Spirooxindole Derivatives | sjp.ac.lk |

| Nano-Ni2P/CeO2 | C3-Alkylation with Alcohols | Oxindoles, Alcohols | 3-Alkyl Oxindoles | |

| Ir(III) Complex | C-H Carbenoid Functionalization | Acetanilide, Diazotized Meldrum's acid | N-Protected Oxindoles | nih.gov |

The C3 position of This compound is a stereocenter, making the development of stereoselective synthetic methods a key area of research. Asymmetric synthesis of 3-substituted oxindoles can be achieved through several strategies. youtube.com

One approach involves the use of chiral catalysts in the alkylation of oxindole. Chiral phase-transfer catalysts have been employed for the asymmetric alkylation of N-protected oxindole derivatives. These catalysts, often derived from cinchona alkaloids, can promote the enantioselective formation of the C3-carbon bond.

Another strategy is the asymmetric reduction of the prochiral 3-(4-Chlorobenzylidene)-1,3-dihydroindol-2-one . This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation with chiral metal complexes. For example, chiral rhodium or ruthenium complexes are known to be effective for the enantioselective hydrogenation of similar substrates.

Furthermore, the use of chiral auxiliaries attached to the oxindole nitrogen can direct the stereochemical outcome of the alkylation reaction. After the desired stereocenter is established, the chiral auxiliary can be removed. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of oxindole derivatives to minimize environmental impact. sjp.ac.lk This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The use of water as a solvent in the synthesis of oxindole derivatives is a significant green approach. sjp.ac.lkoup.comoup.com It has been demonstrated that some reactions, such as the synthesis of 3,3-di(indolyl)oxindoles, can proceed in water without the need for a catalyst. oup.com Solvent-free conditions, often in combination with microwave irradiation, represent another green methodology. ajgreenchem.com For instance, the Knoevenagel condensation between oxindole and aromatic aldehydes has been successfully carried out under solvent-free, microwave-assisted conditions using a reusable silica-based catalyst. ajgreenchem.com

The development of reusable heterogeneous catalysts is another cornerstone of green synthesis in this area. sjp.ac.lk Nanocomposite-mediated transformations and the use of functionalized solid supports allow for easy separation and recycling of the catalyst, reducing waste and cost. ajgreenchem.comsjp.ac.lk

Derivatization Strategies and Functional Group Transformations

The This compound core can be further modified to generate a library of derivatives with diverse properties. These transformations can target the indolin-2-one core, including the aromatic ring and the nitrogen atom.

The indolin-2-one scaffold offers several positions for the introduction of new substituents. The nitrogen atom of the lactam can be readily alkylated or acylated to introduce various functional groups. nih.gov For example, N-alkylation can be achieved by treating the N-unprotected oxindole with a base such as sodium hydride, followed by the addition of an alkyl halide. nih.gov

The aromatic ring of the indolin-2-one core can also be functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents at the 5- or 7-positions, depending on the directing effects of the existing groups. Subsequent transformations of these newly introduced groups can lead to a wide array of derivatives.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce aryl, heteroaryl, or amino groups onto the aromatic ring, provided a suitable handle like a halogen is present.

Functionalization of the Chlorobenzyl Moiety

The chlorobenzyl moiety of this compound presents a site for further chemical transformations, allowing for the synthesis of a diverse range of derivatives. The primary routes for functionalization of the aryl chloride include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org Several named reactions fall under this category, including the Suzuki-Miyaura, Negishi, and Stille couplings, which utilize organoboron, organozinc, and organotin reagents, respectively. nobelprize.orguwindsor.ca These reactions are generally tolerant of a wide range of functional groups, making them suitable for the late-stage functionalization of complex molecules. nobelprize.org For instance, a Suzuki-Miyaura coupling reaction could be employed to replace the chlorine atom with a new aryl or vinyl group by reacting this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The general reactivity order for the halide in these couplings is I > Br > OTf >> Cl. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chloride Functionalization

| Coupling Reaction | Nucleophilic Reagent | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | Biaryl, Styrene |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) complex | Biaryl, Alkylated arene |

| Stille | Organotin (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl, Ketone |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(dba)₂, Ligand (e.g., BINAP) | Aryl amine |

| Thioetherification | Thiol (RSH) | Bis(triphenylphosphine)palladium(II)dichloride | Aryl thioether |

This table presents generalized information and specific conditions may vary.

Nucleophilic aromatic substitution (SNA_r) offers another pathway to functionalize the chlorobenzyl group. libretexts.org This reaction involves the replacement of the chlorine atom by a nucleophile. The success of SNA_r on unactivated aryl chlorides can be challenging and often requires harsh reaction conditions. However, the presence of activating groups on the aromatic ring can facilitate this transformation. libretexts.org

Mechanistic Elucidation of Key Synthetic Steps

The formation of this compound via C3-alkylation of oxindole proceeds through a well-established mechanistic pathway. In a base-catalyzed reaction, the base abstracts the acidic proton at the C3 position of the oxindole ring to form a nucleophilic enolate intermediate. nih.gov This enolate then attacks the electrophilic carbon of the 4-chlorobenzyl halide in a nucleophilic substitution reaction (typically S_N2), leading to the formation of the C-C bond at the C3 position and yielding the final product. nih.govcsbsju.edu The regioselectivity between C- and N-alkylation is a critical aspect, with the formation of a dianion using strong bases like butyllithium (B86547) favoring C3-alkylation. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions on the chlorobenzyl moiety involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorobenzyl group, forming a Pd(II) intermediate. nih.gov

Transmetalation: The organic group from the organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The mechanism for nucleophilic aromatic substitution on the chlorobenzyl group typically proceeds via an addition-elimination pathway (SNA_r). libretexts.org A nucleophile adds to the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is momentarily disrupted. Subsequently, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product. libretexts.org

Advanced Molecular Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one, the molecular formula is established as C₁₅H₁₂ClNO.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| C₁₅H₁₂ClNO | ¹²C | 12.000000 | 15 | 180.000000 |

| ¹H | 1.007825 | 12 | 12.093900 | |

| ³⁵Cl | 34.968853 | 1 | 34.968853 | |

| ¹⁴N | 14.003074 | 1 | 14.003074 | |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 257.060742 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical calculation would serve to unequivocally confirm the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the specific arrangement of atoms within a molecule. Although a complete, published NMR spectral dataset for this compound was not found in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds. ekb.egresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: The protons on the oxindole (B195798) ring and the 4-chlorobenzyl ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The four protons on the oxindole ring would likely present as complex multiplets. The four protons on the 4-chlorobenzyl group would be expected to show a characteristic AA'BB' system, appearing as two doublets.

Methylene (B1212753) and Methine Protons: The benzylic methylene protons (CH₂) and the methine proton (CH) at the 3-position of the oxindole ring would appear further upfield. These would likely be observed as a set of doublets of doublets or more complex multiplets due to their coupling with each other, typically in the δ 2.5-4.0 ppm range.

Amide Proton: The N-H proton of the lactam would appear as a broad singlet, typically at a higher chemical shift (δ 8.0-10.0 ppm), and its signal would disappear upon D₂O exchange.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The C=O carbon of the lactam is expected to have the most downfield chemical shift, typically in the range of δ 175-180 ppm.

Aromatic Carbons: The twelve aromatic carbons (from both the oxindole and chlorobenzyl rings) would produce signals in the δ 110-145 ppm region. The carbon attached to the chlorine atom would have a distinct chemical shift within this range. chemicalbook.comchemicalbook.com

Aliphatic Carbons: The methylene (CH₂) and methine (CH) carbons are expected in the upfield region of the spectrum, likely between δ 35 and 55 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be essential for definitive assignment. COSY would confirm the coupling relationships between adjacent protons, while HSQC and HMBC would correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively, allowing for the unambiguous assembly of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Lactam) | N-H stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium to Weak |

| Amide (Lactam) | C=O stretch | 1670 - 1710 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Weak |

| C-N | C-N stretch | 1200 - 1350 | Medium |

The most prominent peaks would be the sharp, strong absorption from the carbonyl (C=O) group of the lactam ring and the broad absorption from the N-H stretch. nih.gov These features, combined with absorptions for aromatic and aliphatic C-H bonds, would confirm the presence of the key functional groups within the molecule.

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

As of the latest review of crystallographic databases, a single crystal structure for this compound has not been publicly reported. doaj.orgresearchgate.net If suitable crystals were grown, this technique would provide invaluable data. nih.gov It would confirm the relative stereochemistry at the C3 position and detail the spatial orientation of the 4-chlorobenzyl group relative to the oxindole ring system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential π-π stacking between the aromatic rings, which govern the supramolecular architecture. mdpi.com

Vibrational Spectroscopy for Bond Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, when coupled with computational methods like Density Functional Theory (DFT), offers a deeper analysis of a molecule's bonding and conformational properties. arxiv.org

A computational vibrational analysis for this compound has not been found in the surveyed literature. Such a study would involve calculating the theoretical vibrational frequencies and comparing them with experimental IR and Raman spectra. mdpi.comnih.govnih.gov This comparison allows for a precise assignment of each vibrational mode, going beyond simple functional group identification. nepjol.info It can help differentiate between various possible conformers (rotational isomers) of the molecule and identify low-frequency modes that correspond to the twisting and bending of the entire molecular framework. This provides a detailed picture of the molecule's dynamic behavior and the relative strengths of its chemical bonds.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties and chemical reactivity of 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one. These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its behavior in chemical reactions and biological interactions.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For molecules with similar structures, these calculations can help predict which derivatives will be more reactive. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other molecules, including biological targets like proteins. The negative potential regions, often associated with heteroatoms like oxygen and nitrogen in the oxindole (B195798) ring, are likely sites for electrophilic attack, while positive potential regions are susceptible to nucleophilic attack. researchgate.net

Furthermore, DFT calculations can determine various global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors, derived from the electronic structure, provide a comprehensive understanding of the intrinsic chemical reactivity of this compound.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capacity of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. researchgate.net | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

| MEP Map | Molecular Electrostatic Potential map. researchgate.net | Visualizes electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net |

| Global Reactivity Descriptors | Ionization Potential, Electron Affinity, Electronegativity, Hardness, Softness, Electrophilicity Index. nih.gov | Provide quantitative measures of the molecule's overall chemical reactivity. nih.gov |

This article is for informational purposes only and does not constitute medical advice. The compounds mentioned are for research use only.

Mechanistic Biological Investigations and Target Identification

In Vitro Receptor Binding Assays and Ligand-Target Interaction Profiling

The biological activity of indolin-2-one derivatives is often initiated by their binding to specific biological receptors. In vitro binding assays and computational molecular docking are crucial first steps in identifying these molecular targets. While direct binding data for 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one is not extensively detailed in the public domain, studies on closely related analogues provide significant insights into the potential receptor interactions of this class of compounds.

Research has shown that the oxindole (B195798) core can interact with a variety of receptors. For instance, a complex derivative containing an indole (B1671886) moiety was shown through molecular docking to bind to Estrogen Receptor Beta (ERβ), suggesting a potential mechanism for its anti-carcinogenic activity in hormone-dependent cancers like ovarian cancer. nih.gov Other structurally related compounds have been identified as antagonists for receptors such as the prostaglandin D2 (DP) receptor. scilit.com

Furthermore, the 4-chlorobenzyl group itself is a feature in compounds designed to target specific protein-protein interactions. For example, a compound incorporating a 4-chlorobenzyl group, (Z)-3-(2-(5-(N-(4-Chlorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid, was developed as an inhibitor of the protein tyrosine phosphatase (PTP) Shp2. nih.gov These findings suggest that the this compound scaffold has the potential to engage with a range of biological receptors, with the specific substitution pattern dictating the binding affinity and selectivity.

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., Tyrosine Kinase Inhibition)

A predominant mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs). cancertreatmentjournal.com These enzymes are critical components of signaling pathways that regulate cell proliferation, differentiation, migration, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. mdpi.com

Indolin-2-one derivatives typically function as ATP-competitive inhibitors. ekb.eg They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby blocking downstream signal transduction. nih.govekb.eg The indolin-2-one core is an essential scaffold for this activity, and substitutions at the C-3 position play a critical role in determining potency and selectivity. nih.gov

Numerous studies have demonstrated the potent inhibitory activity of this class of compounds against a range of kinases involved in cancer progression, particularly those associated with angiogenesis. Sunitinib, a prominent anticancer drug, features a pyrrole-substituted indolin-2-one core and inhibits multiple RTKs. cancertreatmentjournal.comekb.eg The kinase selectivity and inhibitory profile of indolin-2-one derivatives can be significantly influenced by structural modifications. cancertreatmentjournal.com

Table 1: Examples of Kinase Targets for Indolin-2-one Derivatives

| Kinase Target | Function | Reference Compound Class | Citation |

|---|---|---|---|

| VEGFRs (Vascular Endothelial Growth Factor Receptors) | Key regulators of angiogenesis (blood vessel formation) | Pyrrole-substituted indolin-2-ones (e.g., Sunitinib, Semaxanib) | cancertreatmentjournal.comekb.egnih.govnih.gov |

| PDGFRs (Platelet-Derived Growth Factor Receptors) | Involved in cell growth, proliferation, and angiogenesis | Pyrrole-substituted indolin-2-ones (e.g., Sunitinib) | cancertreatmentjournal.comekb.eg |

| c-Kit (Stem cell factor receptor) | Critical for the development of certain cell types and implicated in various cancers | Indolinone inhibitors (e.g., SU5416, Sunitinib) | ekb.egnih.govnih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Plays a role in cell growth and proliferation; often overexpressed in cancer | 3-benzylideneindolin-2-ones, Indole-based oxadiazoles | nih.govmdpi.comnih.gov |

| FLT3 (Fms-like tyrosine kinase-3) | Involved in the development of blood cells; mutations are common in leukemia | Pyrrole-substituted indolin-2-ones (e.g., Sunitinib) | ekb.eg |

| Shp2 (Src Homology-2 domain containing Protein Tyrosine Phosphatase-2) | A non-receptor PTP that positively regulates cell signaling | Isatin (B1672199) scaffold derivatives | nih.gov |

Cellular Pathway Modulation and Signaling Cascade Analysis (e.g., Apoptosis Induction Mechanisms, Cell Cycle Arrest Mechanisms)

By inhibiting key signaling enzymes, this compound and its analogues can profoundly modulate cellular pathways, leading to anti-proliferative effects such as cell cycle arrest and the induction of programmed cell death (apoptosis).

Cell Cycle Arrest: Several indolin-2-one derivatives have been shown to halt the progression of cancer cells through the cell cycle. For example, a complex indole derivative was found to cause a time-dependent arrest in the G0/G1 phase of the cell cycle in human ovarian cancer cells. nih.gov Other related compounds have been observed to induce arrest in the G2/M phase, which is characteristic of agents that interfere with microtubule dynamics. mdpi.com This ability to halt cell division is a key component of their anti-tumor activity.

Apoptosis Induction: Induction of apoptosis is another critical mechanism for the anti-cancer activity of this compound class. Research has demonstrated that treatment with certain indolin-2-one derivatives leads to the activation of key apoptotic regulators. This includes the upregulation of effector caspases like caspase-3, which are enzymes that execute the process of apoptosis. nih.gov

Furthermore, these compounds can disrupt the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Studies have shown that treatment can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio makes the cell more susceptible to undergoing apoptosis.

Table 2: Observed Effects of Indolin-2-one Derivatives on Cellular Pathways

| Cellular Effect | Mechanism | Affected Proteins/Markers | Citation |

|---|---|---|---|

| Cell Cycle Arrest | Halting of cell division at specific checkpoints | G0/G1 phase arrest, G2/M phase arrest | nih.govmdpi.com |

| Apoptosis Induction | Activation of programmed cell death pathways | Increased Caspase-3, Increased Cytochrome C, Disruption of Bcl-2/Bax balance | nih.govnih.govnih.gov |

| Anti-proliferative Activity | Inhibition of cell growth | Broad-spectrum growth inhibition against various cancer cell lines | acs.org |

Protein Target Identification and Validation Methodologies (e.g., Activity-Based Protein Profiling)

Identifying the full spectrum of molecular targets for a compound like this compound is essential for understanding both its therapeutic effects and potential off-target activities. Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used for this purpose. universiteitleiden.nlfrontiersin.org ABPP utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly within native biological systems, such as live cells or tissues. universiteitleiden.nlnih.gov

An activity-based probe typically consists of two key elements: a reactive group that binds and covalently labels the active site of a target enzyme, and a reporter tag (like biotin or a fluorophore) for detection and identification of the probe-labeled proteins. nih.gov

ABPP can be applied in a competitive format to identify the targets of a specific inhibitor. In this approach, a proteome is pre-incubated with the inhibitor of interest (e.g., an indolin-2-one derivative). Subsequently, a broad-spectrum activity-based probe for a particular enzyme class is added. The inhibitor will compete with the probe for binding to its target proteins. A decrease in probe labeling for a specific protein indicates that it is a target of the inhibitor. frontiersin.org This methodology allows for the unbiased identification of protein targets in a complex proteome and can validate predicted interactions from screening assays. nih.gov This technique has been successfully used to discover novel enzyme targets in cancer and to profile the selectivity of various anti-cancer drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the indolin-2-one class, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties.

The core indolin-2-one scaffold is considered essential for the anti-angiogenic and anti-cancer activities of many of its derivatives. nih.gov Modifications at various positions on this scaffold have been shown to have a significant impact on biological activity.

Substitution at C-3: This position is crucial for activity. The nature of the substituent at the C-3 position of the oxindole ring plays a major role in determining the compound's anti-angiogenic and anticancer properties. nih.gov The 3-benzylidene moiety, for instance, is a common feature in derivatives that inhibit microtubule assembly and various kinases. nih.gov The specific 4-chlorobenzyl group in the title compound is expected to contribute significantly to its target binding profile.

Substitution on the Indolinone Ring: Modifications on the aromatic ring of the indolin-2-one core can fine-tune the activity. For example, the introduction of fluorine at the 5-position or a methyl group at the 6-position has been explored to modulate antitumor effects. acs.orgnih.gov

Substitution on the N-1 Position: The nitrogen atom of the indolin-2-one ring can be substituted or remain unsubstituted. In some series of compounds, having an unsubstituted NH group was found to be important for activity, while in others, substitution with groups like methyl or benzyl (B1604629) was beneficial. acs.org For example, introducing a benzyl or 4-chlorobenzyl group at the nitrogen of a related 2-chloro-indole structure resulted in compounds with significant antitumor activity. acs.org

These SAR studies are vital for the rational design of new, more effective indolin-2-one-based therapeutic agents with improved potency and selectivity for their intended biological targets.

Table 3: Summary of Key Structure-Activity Relationship (SAR) Findings for Indolin-2-one Derivatives

| Structural Feature | Observation | Implication for Activity | Citation |

|---|---|---|---|

| Indolin-2-one Core | The oxindole scaffold is necessary for the inhibition of key targets like VEGFRs. | Essential pharmacophore for activity. | nih.gov |

| C-3 Substitution | The nature of the group attached to the C-3 position is a primary determinant of potency and selectivity. | Critical for target interaction and overall biological effect. | nih.govresearchgate.net |

| N-1 Substitution | Activity can be modulated by substitution on the ring nitrogen; in some cases, an unsubstituted NH is preferred. | Influences binding affinity and pharmacokinetic properties. | acs.org |

| Aromatic Ring Substituents | Introduction of groups like halogens (F, Cl) or alkyl groups (CH3) at various positions can enhance or decrease activity. | Allows for fine-tuning of the compound's biological profile. | nih.govacs.org |

Chemical Biology Applications and Probe Development

Development of 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, such as a protein. The development of this compound into such a probe would involve strategic chemical modifications to enable the identification and characterization of its cellular binding partners. While specific research on this exact compound as a chemical probe is not extensively documented, the principles for its development can be extrapolated from established methodologies for other bioactive small molecules.

A key strategy involves the incorporation of a photoreactive group and a reporter tag. nih.gov The photoreactive group, upon exposure to UV light, would form a covalent bond with the interacting protein, while the reporter tag, such as an alkyne or biotin, would allow for the subsequent visualization and isolation of the protein-probe complex. For instance, a library of fully functionalized small molecules, each bearing a diversity element, a photoreactive group, and an alkyne handle, has been successfully used for integrated phenotypic screening and target identification. nih.gov

The synthesis of such a probe derived from this compound would likely start with the parent molecule and append these functional moieties. The position of these additions would be crucial to avoid disrupting the compound's original biological activity. The table below outlines a hypothetical design for a chemical probe based on this scaffold.

| Component | Function | Example Moiety |

| Core Scaffold | Provides the primary binding affinity to the target protein. | This compound |

| Photoreactive Group | Enables covalent crosslinking to the target protein upon UV irradiation. | Diazirine, Benzophenone |

| Reporter Tag | Allows for detection and enrichment of the probe-target complex. | Alkyne (for click chemistry), Biotin (for affinity purification) |

The development of such a probe would enable researchers to pull down and identify the specific cellular targets of this compound, thereby elucidating its mechanism of action.

Applications in Phenotypic Screening and Target Deconvolution

Phenotypic screening is a powerful approach in drug discovery and chemical biology where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific molecular target. nih.gov Indolin-2-one derivatives have been included in chemical libraries for such screens due to their structural diversity and broad bioactivity. mdpi.com

Should this compound be identified as a "hit" in a phenotypic screen (e.g., for its ability to inhibit cancer cell growth or reduce inflammation), the next critical step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. nih.gov Several methods are available for target deconvolution, as summarized in the table below.

| Method | Principle | Reference |

| Affinity Chromatography | The bioactive compound is immobilized on a solid support to capture its binding partners from a cell lysate. | nih.gov |

| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding across the proteome. | nih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of specific enzyme families. | nih.gov |

| Genetic Approaches | Includes methods like drug-resistance screening, where mutations conferring resistance to the compound can point to the target. | nih.gov |

The insights gained from target deconvolution are essential for understanding the compound's mechanism of action and for its further development as a therapeutic agent or a research tool. nih.gov For example, the identification of cereblon as the target of thalidomide (B1683933) was a landmark achievement in understanding its teratogenic effects and in repurposing it for other therapeutic uses. nih.gov

Strategies for Modulating Specific Biological Pathways using Indolin-2-one Scaffolds

The indolin-2-one scaffold is highly amenable to chemical modification, allowing for the synthesis of derivatives that can selectively modulate specific biological pathways. A common strategy is the inhibition of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer. mdpi.com Many indolin-2-one derivatives have been developed as potent kinase inhibitors. mdpi.commdpi.com

Another strategy involves targeting other key cellular processes. For example, some indolin-2-one derivatives have been shown to possess anti-inflammatory properties by inhibiting signaling pathways such as NF-κB. mdpi.com The design of these molecules often involves the introduction of different substituents at various positions of the indolin-2-one core to optimize potency and selectivity for a particular target.

The following table presents examples of how modifications to the indolin-2-one scaffold can lead to the modulation of different biological pathways.

| Derivative Type | Target/Pathway | Biological Effect | Reference | | --- | --- | --- | | 3-Substituted indolin-2-ones with pyrrole (B145914) moieties | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Anti-angiogenic, Anti-cancer | mdpi.com | | 3-(3-Hydroxyphenyl)-indolin-2-one | NF-κB and MAPK signaling pathways | Anti-inflammatory | mdpi.com | | Spirocyclic oxindoles | Sodium channels | Neuromodulatory | nih.gov | | Indolin-2-one derivatives with piperazinylbutyl side chains | Dopamine D4 receptor | Potential antipsychotic | nih.gov |

By systematically exploring the structure-activity relationships of indolin-2-one derivatives, researchers can develop compounds with tailored activities to probe and modulate a wide array of biological processes. This makes the indolin-2-one scaffold a valuable tool in chemical biology for dissecting complex cellular pathways and for the development of novel therapeutics.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of green and efficient synthetic methodologies is paramount for the future of pharmaceutical manufacturing. Research is increasingly focused on minimizing environmental impact and improving yield. For the indolin-2-one core, future efforts will likely concentrate on:

Multicomponent Reactions: Innovative two-step reactions are being developed to assemble the indole (B1671886) core from readily available starting materials like anilines and glyoxal (B1671930) dimethyl acetal (B89532) under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org This approach offers a sustainable pathway for creating diverse indole derivatives. rsc.org

Green Catalysis: A high-yielding, environmentally friendly protocol has been developed for synthesizing 3,3-di(indolyl)indolin-2-ones using vanadyl sulfate (B86663) (VOSO₄) as a recyclable catalyst in water. nih.gov Adapting such aqueous, catalytic systems for the synthesis of 3-monosubstituted indolin-2-ones like 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one is a promising research direction. nih.gov

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with desired properties. For the indolin-2-one class, future research will leverage increasingly sophisticated models.

Advanced computational approaches are being used to refine the design of indolin-2-one derivatives. These models help in understanding the complex relationship between a molecule's structure and its biological activity, guiding the synthesis of more potent and selective compounds.

| Computational Model | Application in Indolin-2-one Research | Key Findings/Goals | References |

| 3D-QSAR (CoMFA/CoMSIA) | To establish a robust correlation between the 3D structure and biological activity of indolin-2-one derivatives as TRK inhibitors. | Generated reliable models (CoMFA: r²=0.992; CoMSIA: r²=0.972) to design new molecules with superior activity. | researchgate.net |

| Molecular Docking | To predict the binding modes of indolin-2-one derivatives with target proteins like Aurora B kinase, PAK4, and VEGFR2. | Identified key amino acid interactions (e.g., with Glu171 and Ala173 in Aurora B) crucial for potency and guided the design of new, promising derivatives. | benthamdirect.comnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | To evaluate the stability of ligand-protein complexes over time, such as between novel indolin-2-one derivatives and TRK or PAK1. | Confirmed the stability of the binding of designed inhibitors within the active site of the target kinase. | researchgate.netnih.gov |

| ADMET Prediction | To perform in silico screening of designed molecules for their Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Utilized to filter and prioritize lead compounds with favorable pharmacokinetic and safety profiles for further development. | researchgate.netnih.gov |

Future work will focus on creating highly specific predictive models for this compound analogs, integrating machine learning and artificial intelligence to analyze vast datasets and uncover novel structure-activity relationships. acs.org

Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms

While the indolin-2-one scaffold is well-known for its kinase inhibitory activity, its full biological potential remains to be unlocked. researchgate.netnih.gov A critical future direction is the systematic exploration for new protein targets and the clarification of complex mechanisms of action.

Recent studies have already expanded the target landscape for this class of compounds beyond initial expectations. For instance, certain indolin-2-one hybrids have been found to possess a dual mode of action, acting as both topoisomerase IV inhibitors and producing damaging reactive species through reductive bioactivation, a mechanism that could help mitigate drug resistance. acs.org

| Target Class | Specific Target Examples | Relevance to Indolin-2-one Research | References |

| Tyrosine Kinases | VEGFR, PDGFR, Her-2, TRKs | The primary and most studied targets; inhibition affects angiogenesis and tumor growth. | nih.govbohrium.com |

| Serine/Threonine Kinases | CDK8, PAK1, PAK4, Aurora B | Inhibition impacts cell cycle regulation, cell signaling, and cell proliferation in cancer. | benthamdirect.comnih.govnih.govnih.gov |

| Procaspases | Procaspase-3 | A novel approach where indole derivatives act as allosteric activators, inducing apoptosis in cancer cells. This has been explored for derivatives with a 1-(4-chlorobenzyl)-1H-indole core. | nih.govresearchgate.neteurekaselect.com |

| Topoisomerases | Topoisomerase IV | A recently discovered target for certain indolin-2-one hybrids, suggesting a role as antibacterial agents. | acs.org |

| Other Enzymes | Carbonic Anhydrase, 14α-demethylase | Indolin-2-one derivatives have shown inhibitory activity against these enzymes, indicating potential as diuretics or antifungal agents. | nih.govresearchgate.net |

Future research will involve screening this compound and its analogs against broader panels of enzymes and receptors. Chemical proteomics and other advanced techniques will be instrumental in identifying direct protein targets and unraveling novel signaling pathways affected by these compounds. acs.orgnih.gov

Integration with High-Throughput Screening Technologies for Mechanistic Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds. yu.edudrugtargetreview.com The integration of HTS with mechanistic studies represents a powerful approach for the future. Instead of merely identifying "hits," HTS campaigns can be designed to provide deeper insights into a compound's function.

This can be achieved by:

Screening against diverse libraries: Testing large and medicinally relevant chemical libraries can identify new, active scaffolds for development. nih.gov

Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular outcome (e.g., apoptosis, cell cycle arrest, inhibition of migration) can help elucidate the functional consequences of target engagement. nih.govnih.gov

Differential Screening: Screening compounds against a panel of cell lines with known genetic backgrounds (e.g., different kinase dependencies or resistance mutations) can reveal selectivity profiles and potential resistance mechanisms.

Direct-to-Biology HTS: This emerging approach involves the rapid, automated synthesis of compound libraries in microplates, which are then directly used in biological screens without purification. semanticscholar.org This method allows for the swift exploration of structure-activity relationships by generating and testing hundreds of analogs, accelerating the discovery process. semanticscholar.org

Future HTS assays will be designed to be more informative, for example, by measuring nitric oxide release to detect receptor agonists or by using advanced fluorescence and luminescence detection systems for higher sensitivity. nih.govnih.gov This will allow for the rapid functional characterization of derivatives of this compound against novel targets. drugtargetreview.com

Design of Next-Generation Indolin-2-one Derivatives with Enhanced Mechanistic Specificity

The ultimate goal of future research is to design next-generation molecules that are not only potent but also highly specific for their intended target, thereby minimizing off-target effects. Achieving enhanced specificity is a significant challenge, particularly within large and highly conserved protein families like kinases. nih.gov

Key strategies for designing more specific derivatives include:

Exploiting Unique Structural Features: Designing compounds that bind to less conserved regions of the target protein, such as allosteric sites or areas with unique hydration patterns (dehydrons), can significantly improve selectivity. nih.gov

Structure-Based Design and Hybridization: By modifying the substituents on the indolin-2-one core, selectivity can be tuned. For example, bulky groups on the C-3 benzylidene ring have been shown to increase selectivity for EGF and Her-2 receptor tyrosine kinases. nih.gov Molecular hybridization, which combines the indolin-2-one scaffold with other pharmacophores like quinazoline (B50416) or 4-thiazolidinone, can create novel compounds with unique activity profiles. nih.govnih.gov

Overcoming Resistance: A major driver for designing next-generation inhibitors is the emergence of clinical resistance to first-generation drugs. bohrium.com Research focuses on creating derivatives, such as second-generation TRK inhibitors, that are effective against common resistance mutations. researchgate.netbohrium.com

The design of future analogs of this compound will be a multidisciplinary effort, integrating computational modeling, structure-activity relationship data, and a deep understanding of target biology to create compounds with precisely tailored mechanistic properties. researchgate.net

Q & A

Q. What are the primary synthetic routes for 3-(4-Chlorobenzyl)-1,3-dihydroindol-2-one, and how do reaction conditions influence yield and purity?

The compound can be synthesized via condensation reactions involving indole derivatives and substituted benzyl halides. Key factors include:

- Temperature control : Optimal yields are achieved at 60–80°C in anhydrous solvents like DMF or THF to minimize side reactions.

- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution efficiency at the indole nitrogen.

- Catalysts : Use of mild bases (e.g., K₂CO₃) avoids decomposition of sensitive intermediates . Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for verifying substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorobenzyl group) .

- X-ray crystallography : Resolves stereochemical ambiguities, such as Z/E isomerism in the indole-2-one ring system .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₅H₁₁ClN₂O) with an error margin < 2 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational predictions and experimental observations in the compound’s bioactivity?

Discrepancies often arise from:

- Solvent effects in docking studies : Molecular dynamics simulations should account for solvation (e.g., explicit water models) to better align with in vitro assay conditions.

- Protein flexibility : Use ensemble docking to model conformational changes in target proteins (e.g., kinases or GPCRs) . Validation requires orthogonal assays, such as surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies optimize the compound’s selectivity for kinase inhibition while minimizing off-target effects?

- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the indole C5 position enhances ATP-competitive binding specificity to kinases like CDK1 .

- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify off-target interactions.

- Cocrystallization studies : Resolve binding modes with kinases to guide rational design (e.g., steric hindrance modifications) .

Q. How do structural modifications impact the compound’s pharmacokinetic properties in preclinical models?

- LogP optimization : Fluorination of the benzyl group (e.g., replacing Cl with F) improves blood-brain barrier penetration (LogP reduction from 3.2 to 2.7) .

- Metabolic stability : Introduction of bulky substituents (e.g., tert-butyl) at the indole N1 position reduces CYP450-mediated oxidation . In vivo validation requires LC-MS/MS for plasma pharmacokinetics and PET imaging for tissue distribution analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?

Common issues include:

- Protein binding : Measure free drug concentrations using equilibrium dialysis to adjust for serum protein interactions .

- Metabolite interference : Identify active metabolites via hepatic microsome assays and synthesize analogs to isolate parent-compound effects .

- Dose timing : Align compound half-life (t₁/₂) with dosing intervals in animal models to maintain therapeutic exposure .

Structural Analogs and Comparative Activity

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.